2-Methoxy-3-(methoxymethoxy)benzaldehyde
Overview
Description
2-Methoxy-3-(methoxymethoxy)benzaldehyde is a chemical compound with the CAS Number: 223578-03-8 . It has a molecular weight of 196.2 and its IUPAC name is 2-methoxy-3-(methoxymethoxy)benzaldehyde . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Methoxy-3-(methoxymethoxy)benzaldehyde is 1S/C10H12O4/c1-12-7-14-9-5-3-4-8(6-11)10(9)13-2/h3-6H,7H2,1-2H3 . The InChI key is KFNWSDDHWJKLPW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Methoxy-3-(methoxymethoxy)benzaldehyde is a liquid . Its molecular formula is C10H12O4 and it has a molecular weight of 196.2 .Scientific Research Applications
Crystal Structure and Molecular Interactions
- The crystal structure of derivatives of 2-methoxy-benzaldehyde, similar to 2-Methoxy-3-(methoxymethoxy)benzaldehyde, demonstrates intra- and intermolecular interactions, particularly C–H ��� O short contacts. These interactions play a crucial role in the formation of dimers in both solid and liquid states, which are significant in understanding molecular assembly and interactions (Ribeiro-Claro, Drew, & Félix, 2002).
Enzyme-Catalysed Asymmetric Synthesis
- Benzaldehyde lyase, an enzyme that shows high enantioselectivity, can catalyze the formation and cleavage of derivatives of benzaldehyde, like 2-Methoxy-3-(methoxymethoxy)benzaldehyde. This process is fundamental in asymmetric synthesis, which has significant implications in the pharmaceutical and chemical industries (Kühl et al., 2007).
Spectroscopic Analysis
- Spectroscopic studies of related compounds to 2-Methoxy-3-(methoxymethoxy)benzaldehyde, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, provide insights into molecular structures and interactions. These studies are essential for characterizing compounds and understanding their properties (Özay et al., 2013).
Synthesis and Chemical Reactions
- Compounds like 3-Methoxy-1-(tributylstannyl)-1-propene, derived from similar aldehydes, demonstrate the versatility of these compounds in chemical synthesis, particularly in producing functionalized molecules (Verlhac & Pereyre, 1990).
Development of Nonlinear Optical Materials
- Derivatives of benzaldehyde, including those similar to 2-Methoxy-3-(methoxymethoxy)benzaldehyde, have been studied for their potential in nonlinear optics, such as in the synthesis of 3-methoxy-4-hydroxy-benzaldehyde (MHBA), known for its large second-order nonlinear optical susceptibility (Salary et al., 1999).
properties
IUPAC Name |
2-methoxy-3-(methoxymethoxy)benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-7-14-9-5-3-4-8(6-11)10(9)13-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNWSDDHWJKLPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(methoxymethoxy)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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